molecular formula C10H21Cl B13240948 1-Chloro-2,2,5,5-tetramethylhexane

1-Chloro-2,2,5,5-tetramethylhexane

Cat. No.: B13240948
M. Wt: 176.72 g/mol
InChI Key: ASMBGTMFUOBUCA-UHFFFAOYSA-N
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Description

1-Chloro-2,2,5,5-tetramethylhexane is an organic compound with the molecular formula C10H21Cl It is a chloroalkane, characterized by the presence of a chlorine atom attached to a carbon chain that includes four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,2,5,5-tetramethylhexane can be synthesized through the free-radical chlorination of 2,2,5,5-tetramethylhexane. The reaction typically involves the use of chlorine gas (Cl2) under ultraviolet light or heat to initiate the formation of free radicals. The reaction proceeds through three stages: initiation, propagation, and termination .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled chlorination of 2,2,5,5-tetramethylhexane in the presence of catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,2,5,5-tetramethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution (SN1 and SN2 mechanisms) and elimination reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions. The reaction conditions vary depending on the desired mechanism (SN1 or SN2).

    Elimination Reactions: Reagents such as alcoholic potassium hydroxide (KOH) are used to induce elimination, resulting in the formation of alkenes.

Major Products:

    Substitution Reactions: The major products are typically alcohols or ethers, depending on the nucleophile used.

    Elimination Reactions: The major products are alkenes, such as 2,2,5,5-tetramethylhexene.

Scientific Research Applications

1-Chloro-2,2,5,5-tetramethylhexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2,2,5,5-tetramethylhexane in chemical reactions involves the formation of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of alkenes.

Comparison with Similar Compounds

    1-Chloro-2,2-dimethylpropane: Similar in structure but with fewer methyl groups.

    2,2,5,5-Tetramethylhexane: The parent hydrocarbon without the chlorine atom.

Uniqueness: 1-Chloro-2,2,5,5-tetramethylhexane is unique due to the presence of four methyl groups, which provide steric hindrance and influence its reactivity. This makes it distinct from other chloroalkanes and affects its behavior in chemical reactions .

Properties

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

1-chloro-2,2,5,5-tetramethylhexane

InChI

InChI=1S/C10H21Cl/c1-9(2,3)6-7-10(4,5)8-11/h6-8H2,1-5H3

InChI Key

ASMBGTMFUOBUCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC(C)(C)CCl

Origin of Product

United States

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